molecular formula C9H12N2O2 B8496008 2-Ethylaminonicotinic acid, methyl ester

2-Ethylaminonicotinic acid, methyl ester

Cat. No.: B8496008
M. Wt: 180.20 g/mol
InChI Key: HYSGFMXEEZIRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylaminonicotinic acid, methyl ester (hypothetical structure inferred from nomenclature) is a nicotinic acid derivative featuring a pyridine ring substituted with an ethylamino group at position 2 and a methyl ester at the carboxylic acid position. Nicotinic acid derivatives are critical in medicinal chemistry and organic synthesis, often serving as intermediates for pharmaceuticals or ligands in catalysis .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 2-(ethylamino)pyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-3-10-8-7(9(12)13-2)5-4-6-11-8/h4-6H,3H2,1-2H3,(H,10,11)

InChI Key

HYSGFMXEEZIRCY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC=N1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The ethylamino group in the target compound may enhance hydrogen-bonding capacity compared to methyl or amino substituents, influencing solubility and receptor interactions .
  • Ester Group: Methyl esters (as in the target and 2-amino-5-methylnicotinic acid derivative) generally exhibit higher volatility and lower hydrolytic stability compared to ethyl esters (e.g., ethyl 2-methylnicotinate) .

Physicochemical Properties

Stability and Reactivity

  • Hydrolytic Stability : Methyl esters (e.g., hyodeoxycholic acid methyl ester) are prone to hydrolysis under acidic or alkaline conditions, a property critical for drug delivery systems . Ethyl esters, such as ethyl 2-methylnicotinate, exhibit greater stability, making them preferable in prolonged-release formulations .
  • Thermal Properties: Aliphatic methyl esters (e.g., butanoic acid, 2-methyl-, methyl ester) have lower boiling points (~150°C) compared to aromatic nicotinic acid esters, which likely degrade before volatilization due to ring stability .

Solubility

  • Fatty acid methyl esters (e.g., palmitic acid methyl ester) are highly lipophilic, contrasting with the amphiphilic nature of bile acid esters like hyodeoxycholic acid methyl ester .

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